molecular formula C24H23N3O2S2 B2542803 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1291857-38-9

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2542803
CAS No.: 1291857-38-9
M. Wt: 449.59
InChI Key: MRPYULBWJLKLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : A study by Gangjee et al. (2008) discusses the synthesis of compounds as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them targets for cancer chemotherapy. The compounds synthesized showed potent inhibitory activities against both enzymes, indicating their potential as anticancer agents Gangjee, Qiu, Li, Kisliuk, 2008.

  • Glutaminase Inhibitors for Cancer Treatment : Another research effort led by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of analogs to inhibit glutaminase, an enzyme involved in cancer cell metabolism. The study aimed to identify compounds with enhanced drug-like properties and solubility. Some analogs demonstrated potent GLS inhibition, suggesting their utility in cancer treatment Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, Tsukamoto, 2012.

Antimicrobial and Antibacterial Applications

  • Antimicrobial Agents : Hossan et al. (2012) explored the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. Their antimicrobial screening showed several compounds with significant antibacterial and antifungal activities, highlighting their potential as new treatments for microbial infections Hossan, Abu-Melha, Al-Omar, Amr, 2012.

Synthesis and Evaluation of Novel Compounds

  • Antitumor Activity of Thienopyrimidine Derivatives : Research by Hafez and El-Gazzar (2017) focused on synthesizing and evaluating the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Several compounds exhibited potent anticancer activity against various human cancer cell lines, indicating their potential as novel anticancer agents Hafez, El-Gazzar, 2017.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYULBWJLKLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.